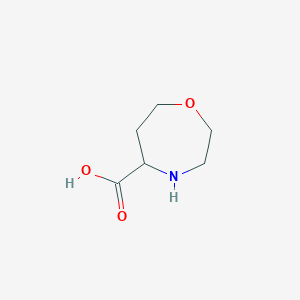

1,4-Oxazepane-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1,4-oxazepane-5-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9) |

InChI Key |

SYAZJTXQJYCQPS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCNC1C(=O)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1,4 Oxazepane 5 Carboxylic Acid

Chirality and Stereocenter Determination

The structure of 1,4-oxazepane-5-carboxylic acid inherently possesses chirality, a fundamental property influencing its interaction with other chiral molecules. The core of its stereochemical complexity lies in the presence of specific stereocenters within its seven-membered ring.

Assignment of Absolute and Relative Configurations

The synthesis of 1,4-oxazepane-5-carboxylic acid derivatives can result in the formation of two stereocenters, significantly increasing the number of possible stereoisomers. rsc.orgnih.govresearchgate.net The absolute configuration of one of these centers, the C5 carbon, is predetermined by the stereochemistry of the starting material. rsc.org For instance, when (S)-homoserine is utilized as the precursor, the resulting C5 stereocenter in the 1,4-oxazepane (B1358080) ring retains the (S)-configuration.

The configuration of the second stereocenter, typically at the C2 position, is subsequently assigned based on detailed spectroscopic analysis. rsc.org Through techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, the spatial proximity of various protons can be determined. This information, combined with the analysis of proton-proton coupling constants, allows for the unambiguous assignment of the relative configuration of the newly formed C2 stereocenter. rsc.orgnih.gov For example, in certain synthesized derivatives, the C2 stereocenter was assigned as the R configuration. rsc.org The formation of C2 R,S diastereomers has been reported, which in some cases are inseparable as a mixture, while in others, separation and full characterization of the major isomers are possible. nih.govrsc.org

Influence of Starting Material Stereochemistry

The stereochemical outcome of the synthesis of 1,4-oxazepane-5-carboxylic acid is directly and fundamentally linked to the chirality of the starting materials. The use of enantiomerically pure precursors, such as polymer-supported homoserine, dictates the absolute configuration at the C5 position of the resulting oxazepane ring. rsc.orgnih.govsemanticscholar.org This substrate-controlled stereoselectivity is a cornerstone of the synthetic strategy, ensuring that the inherent chirality of the starting amino acid is transferred to the final heterocyclic product.

Conformational Preferences and Dynamics of the Seven-Membered Ring

The seven-membered 1,4-oxazepane ring is not planar and exhibits significant conformational flexibility. Understanding the preferred spatial arrangements of this ring is crucial for a complete picture of the molecule's three-dimensional structure.

Spectroscopic Investigations of Conformation (e.g., NMR analysis of vicinal coupling constants and NOE correlations)

Detailed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of the 1,4-oxazepane ring. A battery of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments are employed to gain insight into the molecule's structure and conformation. nih.govsemanticscholar.org

The analysis of vicinal ¹H-¹H coupling constants provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation. nih.govsemanticscholar.org Furthermore, Nuclear Overhauser Effect (NOE) correlations reveal through-space proximities between protons. The observation of specific NOE signals between protons on the oxazepane ring and its substituents confirms the constitution and relative configuration of the molecule. rsc.orgnih.gov

Table 1: Key NMR Spectroscopic Data for Conformational Analysis

| Spectroscopic Technique | Information Gained | Relevance to Conformational Analysis |

| ¹H-¹H COSY | Shows proton-proton coupling networks | Establishes connectivity within the ring |

| ¹H-¹H NOESY | Identifies protons that are close in space | Determines relative stereochemistry and ring conformation |

| Vicinal Coupling Constants (³JHH) | Relates to the dihedral angle between protons | Defines the geometry of the seven-membered ring |

| ¹³C, HMQC, HMBC | Assigns carbon and proton signals and shows long-range correlations | Confirms the overall structure and connectivity |

Identification of Energetically Favorable Conformational States (e.g., chair conformation)

Despite the inherent flexibility of a seven-membered ring, which can exist in multiple conformational states, detailed analysis of NMR data suggests a clear preference for a specific conformation. nih.govsemanticscholar.org The analysis of vicinal ¹H-¹H coupling constants and NOE correlations has indicated that the 1,4-oxazepane scaffold predominantly exists in the most energetically favorable chair conformation. rsc.orgnih.govsemanticscholar.org This chair-like arrangement represents a lower energy state compared to other possible twist-chair or boat conformations, thus dominating the conformational landscape of the molecule in solution.

Chemical Transformations and Functionalization of the 1,4 Oxazepane 5 Carboxylic Acid Scaffold

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the 1,4-oxazepane (B1358080) ring is a prime site for derivatization, most commonly through the formation of amides. This transformation is typically achieved by leveraging solid-phase synthesis techniques, which facilitate purification and handling.

For instance, the carboxylic acid can be converted to a variety of carboxamides by employing different resins. The choice of resin can influence the final product. Research has shown the use of Rink amide resin and Wang-piperazine resin to successfully generate amide derivatives. researchgate.net In one study, the use of Rink amide resin (R¹ = NH₂) in the synthesis of an N-substituted 1,4-oxazepane-5-carboxamide derivative resulted in the final product in an 89% crude purity as a mixture of diastereomers. researchgate.net Similarly, employing a Wang-piperazine resin was also explored to create piperazinyl amides. researchgate.net

These amide derivatives are significant as they introduce a new vector for structural diversity, allowing for the exploration of structure-activity relationships by varying the amine component.

Functional Group Interconversions on the Oxazepane Ring

Functional group interconversions (FGIs) on substituents attached to the 1,4-oxazepane ring are crucial for fine-tuning the electronic and steric properties of the molecule. A notable example of such a transformation is the reduction of a nitro group to an aniline.

In synthetic routes leading to phenyl-substituted 1,4-oxazepane-5-carboxylic acids, a nitrobenzenesulfonyl group is often used as a protecting group for the nitrogen atom of the ring. Following the formation of the oxazepane scaffold, the nitro group on the aromatic ring can be selectively reduced. Catalytic hydrogenation is a common and efficient method for this transformation. rsc.org This reduction not only changes the electronic character of the substituent from strongly electron-withdrawing to electron-donating but also serves a practical purpose in the purification process. The resulting diastereomeric anilines often exhibit improved separability by chromatographic techniques compared to their nitro-containing precursors, facilitating the isolation of single isomers for characterization and further use. researchgate.netrsc.org

Regioselective and Stereoselective Functionalization Post-Cyclization

The synthesis of substituted 1,4-oxazepane-5-carboxylic acids often results in the formation of multiple stereocenters. The control of stereochemistry during and after the ring-forming step is a key challenge and an area of active research.

A methodology for preparing 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives has been developed from homoserine immobilized on a solid support. nih.gov The key cyclization step, however, was found to be non-stereoselective, yielding a mixture of diastereomers at the C2 position. researchgate.netnih.gov The diastereomeric ratio was found to be dependent on the substitution pattern of the precursors used in the synthesis. rsc.org

Despite the lack of stereoselectivity in the cyclization, the diastereomers could often be separated and characterized after a subsequent functional group interconversion (catalytic hydrogenation of a nitro group), which improved their separability. rsc.org This allowed for the isolation and full structural determination of the major diastereomers. For example, in the case of one derivative (7a), the C2 R,S isomers were formed in a ratio of 72:28, and the major diastereomer was isolated. nih.gov

Table 1: Diastereomeric Ratios in the Synthesis of 1,4-Oxazepane Derivatives

| Entry | R¹ Substituent | R² Substituent | Diastereomeric Ratio (R:S at C2) |

|---|---|---|---|

| 1 | NH₂ (from Rink Amide Resin) | H | 45:55 |

This table presents illustrative data on the diastereomeric outcomes of the cyclization reaction.

This post-cyclization functionalization and separation strategy provides access to stereochemically defined 1,4-oxazepane derivatives, which are essential for studying biological activity where stereochemistry is often critical.

Exocyclic to Endocyclic Product Conversions via 1,3-H Shift

The isomerization of exocyclic double bonds to more stable endocyclic positions is a known process in heterocyclic chemistry, often proceeding through mechanisms like a 1,3-hydride shift. In the context of 1,4-oxazepine derivatives, which are unsaturated precursors to 1,4-oxazepanes, this transformation can be a key step in determining the final structure.

For instance, synthetic methods that generate 2-methylene-2,3-dihydro-1,4-oxazepines via 7-exo-dig cyclization of N-propargylic β-enaminones yield a product with an exocyclic double bond. researchgate.net While not explicitly detailed for this specific system, such exocyclic olefins are thermodynamically less stable than their endocyclic counterparts. Under acidic or basic conditions, or upon heating, these compounds can potentially isomerize to the corresponding 2,3,4,5-tetrahydro-1,4-oxazepine with an endocyclic double bond. This conversion would proceed via a formal 1,3-proton shift, likely mediated by trace acid or base, leading to the more substituted and thermodynamically favored alkene. Such isomerizations are pivotal as they alter the geometry and electronic properties of the heterocyclic ring. researchgate.net

Heck Coupling Reactions on Exocyclic Olefin Moieties

Exocyclic olefins on the 1,4-oxazepine scaffold serve as valuable synthetic handles for carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction. researchgate.netmasterorganicchemistry.com The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. mdpi.com

A 2-methylene-2,3-dihydro-1,4-oxazepine, possessing an exocyclic double bond, is an ideal substrate for a Heck-type reaction. Coupling this olefin with various aryl or vinyl halides would allow for the introduction of diverse substituents at the C2 position of the oxazepine ring. This reaction would extend the carbon framework and provide access to a wide array of complex derivatives that would be difficult to synthesize through other means. beilstein-journals.org The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions to control reactivity and selectivity. chemrxiv.org Furthermore, iodine-containing 1,4-oxazepines can be elaborated into more complex structures through subsequent cross-coupling reactions, highlighting the utility of these intermediates in synthetic strategies. researchgate.net

Computational and Theoretical Investigations of 1,4 Oxazepane Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving heterocyclic systems. While specific DFT studies on the reaction mechanisms of 1,4-oxazepane-5-carboxylic acid are not extensively documented, research on analogous structures, such as 1,4-benzodiazepines and fused 1,4-oxazepines, offers valuable insights into the potential reaction pathways.

For instance, DFT calculations have been successfully employed to study the racemization mechanism of oxazepam, a compound containing a seven-membered heterocyclic ring similar to 1,4-oxazepane (B1358080). These studies utilized density functionals like B3LYP and M062X for geometry optimization and the double-hybrid B2PLYP model for improved energy calculations to analyze different proposed mechanisms, including ring-chain tautomerism. Such computational approaches have proven effective in matching experimental energy barriers and pH-rate profiles, thereby confirming the most plausible reaction pathways. researchgate.net

In studies of novel benzimidazole-fused 1,4-oxazepines, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to corroborate experimental data from X-ray diffraction. nih.gov These computational models are instrumental in understanding the electronic structure and have been used to compute charge distributions via the Natural Bond Orbital (NBO) method. nih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps helps in identifying regions of electrophilic and nucleophilic reactivity, which is crucial for predicting how the molecule will interact with other reagents. nih.gov These established methodologies could be readily applied to investigate the reaction mechanisms of 1,4-oxazepane-5-carboxylic acid, such as its synthesis, degradation, or metabolic pathways.

| Computational Method | Application in Related Systems | Potential Insights for 1,4-Oxazepane-5-carboxylic acid |

| B3LYP/6-31G(d,p) | Geometry optimization and structural validation of benzimidazole-fused 1,4-oxazepines. nih.gov | Accurate prediction of ground and transition state geometries. |

| M062X, B2PLYP | Calculation of reaction energy barriers in 1,4-benzodiazepines. researchgate.net | Elucidation of reaction kinetics and thermodynamic feasibility. |

| NBO Analysis | Determination of atomic charges and orbital interactions. nih.gov | Understanding electronic effects of the carboxylic acid group. |

| Frontier Molecular Orbital (FMO) Analysis | Identification of HOMO-LUMO gaps and reactive sites. nih.gov | Prediction of reactivity and sites for chemical modification. |

Molecular Modeling of Conformational Landscapes

Experimental and computational studies on derivatives of 1,4-oxazepane-5-carboxylic acid have provided significant insights into its conformational preferences. Through detailed NMR analysis, including the study of 1H–1H coupling constants and Nuclear Overhauser Effect (NOE) correlations, it has been determined that the 1,4-oxazepane scaffold predominantly exists in the most energetically favorable chair conformation. nih.gov This finding is crucial for building accurate three-dimensional models of the molecule and its derivatives.

While the chair form is often the global minimum, other low-energy conformations, such as twist-boat forms, may also be accessible. In related N,N-disubstituted-1,4-diazepane systems, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed low-energy twist-boat conformations stabilized by intramolecular π-stacking interactions. This highlights the importance of considering a full spectrum of possible conformations and the specific substituent effects that may stabilize otherwise higher-energy forms. For 1,4-oxazepane-5-carboxylic acid, the substituents on the nitrogen and at other positions on the ring will play a key role in determining the relative energies of different conformers.

| Conformation | Key Features | Evidence in 1,4-Oxazepane Systems |

| Chair | Staggered arrangements of atoms, minimizing torsional strain. | Identified as the most energetically favorable conformation for 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives via NMR analysis. nih.gov |

| Twist-Boat | A flexible conformation that can be an intermediate between chair and boat forms. | Observed in related 1,4-diazepane systems, often stabilized by specific intramolecular interactions. |

| Boat | Higher energy conformation due to eclipsing interactions and flagpole steric hindrance. | Generally considered a transition state or a high-energy intermediate in the conformational itinerary of seven-membered rings. |

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods are invaluable for predicting the reactivity and selectivity of organic molecules, guiding synthetic efforts, and explaining experimental outcomes. For 1,4-oxazepane-5-carboxylic acid, computational chemistry can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack and how the inherent stereochemistry of the ring influences reaction selectivity.

DFT calculations on related heterocyclic systems have demonstrated that electronic effects and favorable orbital overlap are crucial in determining reactivity and regioselectivity. nih.gov For 1,4-oxazepane-5-carboxylic acid, the nitrogen and oxygen heteroatoms, the carbonyl group, and the alpha-carbon to the carboxyl group are all potential sites of reactivity. The specific regioselectivity of reactions, such as alkylation or acylation, can be rationalized by examining the calculated atomic charges, frontier orbital densities, and MEP maps.

Furthermore, computational studies can be used to understand and predict stereoselectivity. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, it has been observed that the formation of the oxazepane scaffold can be nonstereoselective, leading to mixtures of diastereomers. nih.govrsc.orgresearchgate.net Theoretical modeling of the transition states leading to these different diastereomers can help to explain the observed ratios and guide the development of more stereoselective synthetic routes. By calculating the activation energies for the different reaction pathways, it is possible to predict which product is kinetically favored.

Molecular Docking for Ligand-Receptor Interactions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1,4-oxazepane-5-carboxylic acid, this method is essential for exploring their potential as ligands for various biological receptors and enzymes.

Docking studies on a variety of oxazepine and oxazepane derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives of 1,3-oxazepine have been docked against the progesterone receptor, with some compounds showing high docking scores (low binding energies) and forming multiple hydrogen bonds with the target protein, indicating potential as anticancer agents. orientjchem.org In another study, 1,3-oxazepane derivatives were evaluated for their antibacterial activity by docking them into the active sites of bacterial proteins, such as undecaprenyl diphosphate synthase (PDB ID: 4H2M) and dihydrofolate reductase (PDB ID: 3FYV). researchgate.net

These studies typically involve preparing the 3D structures of the ligands, optimizing their geometry, and then using software like PyRx or Discovery Studio to place them into the binding pocket of a receptor. The results are often reported as a binding affinity or docking score in kcal/mol, with more negative values indicating a stronger predicted interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity and selectivity. For derivatives of 1,4-oxazepane-5-carboxylic acid, the carboxylic acid group can act as a key hydrogen bond donor and acceptor, while the oxazepane ring provides a flexible scaffold that can be functionalized to optimize interactions with a specific receptor.

| Receptor Target Class | Example PDB ID | Docking Score (ΔG) Range for Oxazepine Derivatives (kcal/mol) | Key Interactions Observed |

| Progesterone Receptor | Not specified | -9.11 to -9.58 | Hydrogen bonds. orientjchem.org |

| Bacterial Enzymes | 4H2M, 3FYV | Not specified | Hydrophilic interactions (hydrogen bonds), interactions with aromatic rings. researchgate.netresearchgate.net |

| Pancreatic Alpha-Amylase | 4w93 | Not specified | Not specified. aip.org |

| Tyrosinase | 3nm8 | Not specified | Not specified. aip.org |

Role of 1,4 Oxazepane 5 Carboxylic Acid As a Synthetic Building Block

Applications in Peptidomimetic Chemistry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The incorporation of non-natural amino acids that restrict conformational flexibility is a key strategy in this field. lifechemicals.com

1,4-Oxazepane-5-carboxylic acid is an example of a conformationally restricted amino acid analogue. lifechemicals.com The seven-membered ring system significantly reduces the rotational freedom of the molecular backbone compared to its linear counterparts. This pre-organization into a specific three-dimensional shape is a crucial aspect of designing peptidomimetics that can selectively bind to biological targets. lifechemicals.com

The synthesis of these valuable building blocks has been achieved through methods such as the intramolecular cyclization of polymer-supported homoserine derivatives. nih.govresearchgate.netrsc.org In one reported method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated. rsc.orgresearchgate.netrsc.org A key step involves a cleavage cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), which mediates the cleavage from the resin and subsequent cyclization to yield the desired 1,4-oxazepane (B1358080) derivatives. nih.govresearchgate.net This synthetic strategy allows for the creation of 1,4-oxazepane-5-carboxylic acids with two stereocenters, providing access to chiral building blocks essential for stereospecific recognition in biological systems. rsc.orgresearchgate.netrsc.org

Once synthesized, 1,4-oxazepane-5-carboxylic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The inclusion of such a constrained, cyclic moiety can profoundly influence the secondary structure of the resulting peptide. For instance, related azepane-based β-amino acids have been shown to promote the formation of specific helical structures, such as 11/9- and 12/10-helices, in unnatural peptides. chemrxiv.org This ability to dictate a specific, stable conformation is critical for mimicking the bioactive turns and helices of natural peptides, thereby enhancing binding affinity and biological activity. chemrxiv.org Structural studies, including NMR analysis, are used to confirm the constitution and stereochemistry of these modified peptides, providing insight into how the heterocyclic ring orients the peptide backbone. nih.gov

Scaffold Assembly for Diverse Chemical Library Generation

The structural rigidity and functional handles of 1,4-oxazepane derivatives make them excellent starting points for the assembly of compound libraries for drug discovery. acs.orgchemrxiv.org The 1,4-oxazepane ring can serve as a central scaffold from which a variety of substituents can be elaborated, leading to a collection of structurally diverse molecules. acs.org

One innovative approach involves using 1,4-oxazepane analogues to create spiroacetal scaffolds, which are complex, three-dimensional structures. acs.orgchemrxiv.org These scaffolds, which can be produced on a large scale, contain embedded amine functionalities that can be sequentially and orthogonally functionalized. acs.org This allows for the systematic decoration of the core structure with different chemical moieties, rapidly generating a diverse library of compounds. Such libraries, rich in sp3-hybridized carbons and structural complexity, occupy a unique chemical space that is highly relevant for identifying novel biological targets and lead compounds in drug discovery. acs.orgchemrxiv.org

Intermediate in Complex Molecule Synthesis

Beyond its direct use in peptides and libraries, 1,4-Oxazepane-5-carboxylic acid is a crucial intermediate in the synthesis of more complex molecules. The synthetic methods developed to produce these acids are designed to yield products "suitable for further modification," underscoring their role as building blocks. nih.govrsc.org The carboxylic acid group provides a reactive site for amide bond formation, esterification, or reduction, while the secondary amine within the ring can be functionalized, allowing for extensive chemical elaboration. rsc.org A notable example is the development of peripherally selective noradrenaline reuptake inhibitors, which are built upon a chiral, trans-disubstituted 1,4-oxazepane scaffold, demonstrating the successful application of this ring system as the core of a complex drug candidate. researchgate.net

Contribution to Novel Heterocyclic Scaffolds and Drug Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.gov The 1,4-oxazepane ring is an important heterocyclic scaffold that contributes to the development of novel drugs. nih.govrsc.org The carboxylic acid functional group is a common feature in many therapeutic agents, as it can participate in key binding interactions with biological targets and improve the pharmacokinetic properties of a molecule, such as water solubility. nih.govwiley-vch.deresearchgate.net

The combination of the 1,4-oxazepane ring and the carboxylic acid moiety in a single building block provides medicinal chemists with a powerful tool. It allows for the exploration of new chemical space around a "privileged" scaffold known to be associated with biological activity. nih.govrsc.orgrsc.org By modifying the substituents on the ring and derivatizing the carboxylic acid, chemists can fine-tune the pharmacological profile of new compounds, leading to the design of novel drugs with improved potency, selectivity, and metabolic stability. ucc.ie

Future Perspectives in 1,4 Oxazepane 5 Carboxylic Acid Research

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 1,4-oxazepane-5-carboxylic acid and its derivatives is an area ripe for innovation. While a solid-phase synthesis approach has been established, the development of alternative and more efficient routes is a key future objective.

A notable existing method involves the use of polymer-supported homoserine. nih.govrsc.org In this multi-step process, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. nih.govrsc.org Cleavage from the resin using a trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) cocktail yields the desired 1,4-oxazepane (B1358080) derivatives. nih.govrsc.org While effective, this method results in a mixture of diastereomers, necessitating challenging separation processes. nih.govrsc.org

Future research could focus on several promising areas to overcome the limitations of current methods:

Stereoselective Synthesis: A primary challenge is the control of stereochemistry at the two stereocenters of the molecule. nih.gov The development of stereoselective or stereospecific synthetic routes would be a significant advancement, eliminating the need for diastereomer separation and providing access to pure enantiomers for biological evaluation. This could involve the use of chiral catalysts or auxiliaries.

Alternative Cyclization Strategies: The core 1,4-oxazepane ring is often formed via intramolecular cyclization. nih.gov Current robust methods for synthesizing the broader 1,4-oxazepane scaffold include the intramolecular cyclization of alkenols, alkynols, or hydroxyketones, typically promoted by Brönsted or Lewis acids. nih.gov Adapting these strategies to substrates appropriately functionalized to yield the 5-carboxylic acid derivative is a logical and important next step.

Tandem and Multicomponent Reactions: The development of tandem reactions, such as the C-N coupling/C-H carbonylation used for benzo-1,4-oxazepine synthesis, could provide more efficient pathways to the 1,4-oxazepane-5-carboxylic acid core. mdpi.com Similarly, multicomponent reactions, like the consecutive Betti/Bargellini reactions for naphtho nih.govacs.orgoxazepine scaffolds, offer the potential for rapid assembly of complex derivatives from simple starting materials. chemicalpapers.com

| Synthetic Approach | Key Features | Potential Advantages | Reference |

| Polymer-Supported Homoserine Synthesis | Solid-phase synthesis, formation of diastereomeric mixtures. | Suitable for library generation. | nih.govrsc.org |

| Intramolecular Cyclization | Use of alkenols, alkynols, or hydroxyketones with acid catalysts. | Potentially more direct routes. | nih.gov |

| Tandem C-N Coupling/C-H Carbonylation | One-pot formation of multiple bonds. | Increased efficiency and atom economy. | mdpi.com |

| Consecutive Betti/Bargellini Reactions | Multicomponent approach for scaffold construction. | Rapid access to complex structures from simple precursors. | chemicalpapers.com |

Exploration of Underexplored Derivatization Pathways and Functionalization Strategies

The 1,4-oxazepane-5-carboxylic acid scaffold possesses multiple sites for chemical modification, offering a rich landscape for the creation of diverse molecular libraries. However, the derivatization of this specific molecule remains largely unexplored. Future research should systematically investigate the reactivity of its functional groups.

The carboxylic acid group is a prime target for derivatization. Standard transformations can be employed to generate a variety of functional groups, including:

Amides: Coupling with a diverse range of amines to produce amides is a straightforward yet powerful strategy. This can be achieved using various resins like Rink amide resin to generate carboxamides. nih.gov The resulting amides can modulate the molecule's physicochemical properties and introduce new pharmacophoric elements.

Esters: Esterification with different alcohols can also be used to alter properties such as lipophilicity and metabolic stability.

Bioisosteric Replacements: The carboxylic acid could be replaced with known bioisosteres, such as tetrazoles or other acidic heterocycles, to potentially improve oral bioavailability and other pharmacokinetic parameters.

The secondary amine within the 1,4-oxazepane ring presents another key site for functionalization. N-alkylation, N-acylation, and N-arylation reactions could be explored to introduce a wide array of substituents, further expanding the chemical space accessible from this scaffold.

Furthermore, catalytic hydrogenation of substituents on the scaffold, such as a nitro group, has been shown to facilitate the separation of diastereomers and introduce new functional handles like an amino group. rsc.org This highlights the potential for post-synthesis modification to both aid in purification and create new derivatives.

| Functionalization Site | Reaction Type | Potential Outcome |

| Carboxylic Acid | Amide Coupling | Introduction of diverse substituents, modulation of properties. |

| Carboxylic Acid | Esterification | Alteration of lipophilicity and metabolic stability. |

| Carboxylic Acid | Bioisosteric Replacement | Potential improvement of pharmacokinetic properties. |

| Secondary Amine | N-Alkylation/Acylation/Arylation | Introduction of a wide array of substituents. |

| Scaffold Substituents | Catalytic Hydrogenation | Facilitation of diastereomer separation, introduction of new functional groups. |

Advanced Computational Probing of Structure-Reactivity Relationships and Conformational Space

Computational chemistry offers powerful tools to complement and guide synthetic efforts. For 1,4-oxazepane-5-carboxylic acid, advanced computational studies can provide deep insights into its structure, reactivity, and potential biological interactions.

Future computational research should focus on:

Conformational Analysis: The seven-membered 1,4-oxazepane ring is conformationally flexible. A thorough computational analysis of the conformational landscape of 1,4-oxazepane-5-carboxylic acid and its derivatives is crucial. This would help in understanding the preferred three-dimensional structures and how they are influenced by different substituents.

Structure-Reactivity Relationships: Quantum chemical calculations can be employed to model the transition states of key synthetic reactions, such as the cyclization step. This can help in understanding the factors that control stereoselectivity and in designing more efficient and selective synthetic routes.

3D-QSAR Modeling: Building upon work done for other 1,4-oxazepane derivatives, 3D-Quantitative Structure-Activity Relationship (QSAR) models can be developed once biological activity data becomes available. acs.orgnih.gov These models can identify the key structural features responsible for a particular biological effect and guide the design of more potent and selective compounds. acs.orgnih.gov Inspection of the coefficient plots from such models can reveal important regions for affinity, such as around the ring systems and substituent groups. acs.org

The integration of these computational approaches with synthetic chemistry will undoubtedly accelerate the exploration of the chemical and biological potential of 1,4-oxazepane-5-carboxylic acid and its derivatives.

Q & A

Q. How can researchers enhance reproducibility in multi-step syntheses?

- Answer :

- Detailed procedural logs : Record exact equivalents, reaction times, and purification yields.

- Intermediate characterization : Validate each step via melting points, TLC, and spectral data .

- Automated platforms : For scale-up, use flow reactors to minimize human error .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing biological activity data?

Q. How should contradictory crystallographic and solution-phase data be reconciled?

- Answer : Acknowledge that solid-state (X-ray) and solution (NMR) structures may differ due to solvent interactions or crystal packing forces. Use molecular dynamics simulations to model conformational flexibility and bridge the gap .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.